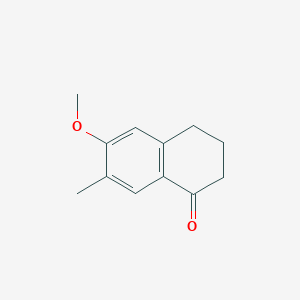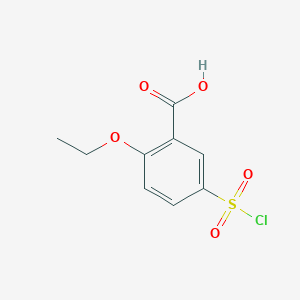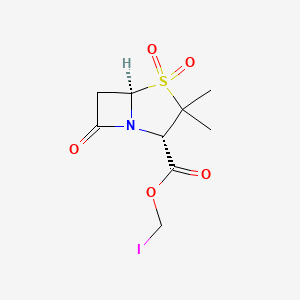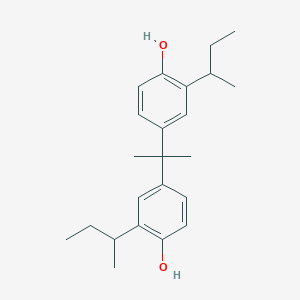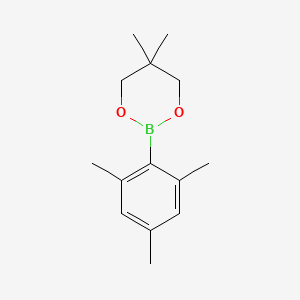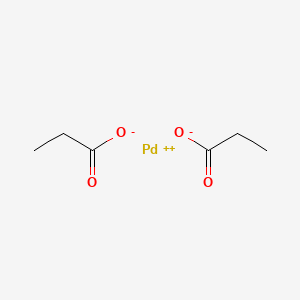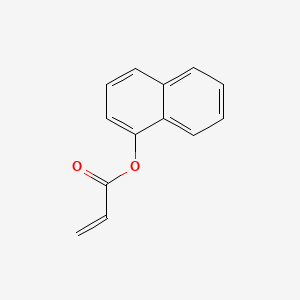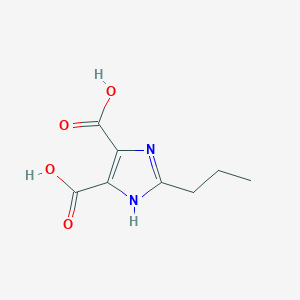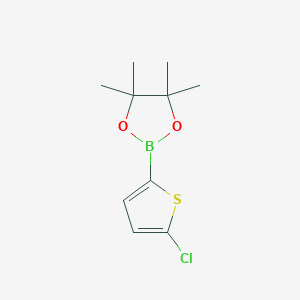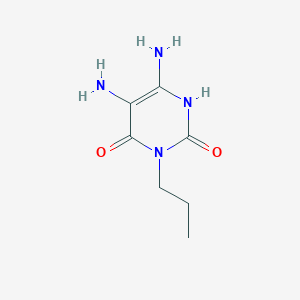
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione
Overview
Scientific Research Applications
Synthesis and Structural Analysis
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is a compound obtained through the regioselective alkylation of 6-aminouracil. Its synthesis involves nitrosation, reduction of the nitroso function, and subsequent reactions leading to various derivatives. For example, it has been used to synthesize 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, showcasing its utility in creating complex molecular structures (Kirfel, Schwabenländer, & Müller, 1997).
Chemical Reactions and Compound Formation
The chemical versatility of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione is highlighted through its involvement in various reactions. It serves as a precursor in multicomponent reactions, leading to the synthesis of pyrimidine derivatives with potential applications in materials science and pharmaceuticals. For instance, it contributes to the formation of pyrimidine derivatives via three-component reactions in aqueous media, indicating its role in facilitating environmentally friendly chemical processes (Shi, Shi, & Rong, 2010).
Crystallography and Molecular Structure
The study of 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione and its derivatives extends to crystallography, providing insights into its molecular and crystal structure. This knowledge is crucial for understanding the compound's chemical behavior and potential applications in designing new materials and drugs. The crystal structure analysis of its derivatives contributes to the broader field of crystal engineering and materials science (Gerhardt & Egert, 2015).
properties
IUPAC Name |
5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3,8-9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBZCXPJVFOQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449595 | |
| Record name | 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
142665-13-2 | |
| Record name | 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

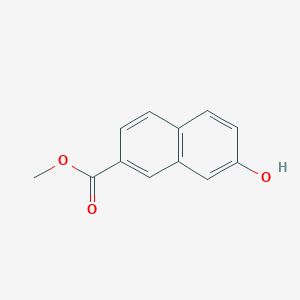
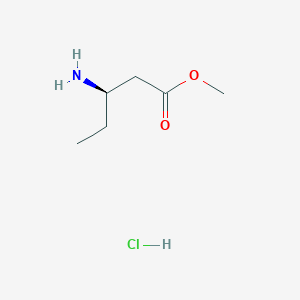
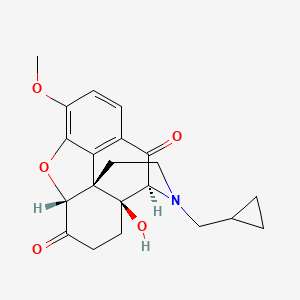

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
